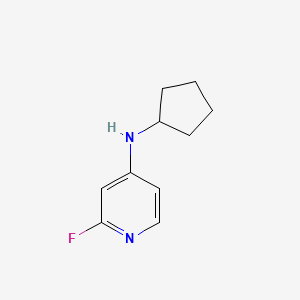
8-(1,1-Dimethyl-2-propenyl)kaempferol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
8-(1,1-Dimethyl-2-propenyl)kaempferol can be synthesized through various synthetic routes. One common method involves the use of kaempferol as a starting material, which undergoes alkylation with 1,1-dimethyl-2-propenyl bromide under basic conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
8-(1,1-Dimethyl-2-propenyl)kaempferol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
8-(1,1-Dimethyl-2-propenyl)kaempferol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-(1,1-Dimethyl-2-propenyl)kaempferol involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to oxidative stress and inflammation . The compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it can scavenge free radicals, thereby reducing oxidative damage to cells .
Comparación Con Compuestos Similares
8-(1,1-Dimethyl-2-propenyl)kaempferol is unique compared to other similar flavonoid compounds due to its specific structural features and biological activities. Similar compounds include:
Kaempferol: The parent compound of this compound, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with similar antioxidant activities but different structural features.
Myricetin: A flavonoid with additional hydroxyl groups, leading to different biological activities.
This compound stands out due to its unique propenyl group, which contributes to its distinct chemical reactivity and biological effects .
Propiedades
Fórmula molecular |
C20H18O6 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(2-methylbut-3-en-2-yl)chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-4-20(2,3)15-13(23)9-12(22)14-16(24)17(25)18(26-19(14)15)10-5-7-11(21)8-6-10/h4-9,21-23,25H,1H2,2-3H3 |
Clave InChI |
GHPQDENIZBUDAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B13437316.png)


![N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide](/img/structure/B13437337.png)


![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)

![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)
![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)

![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)

![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
